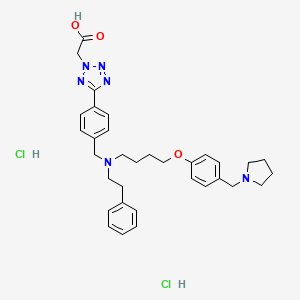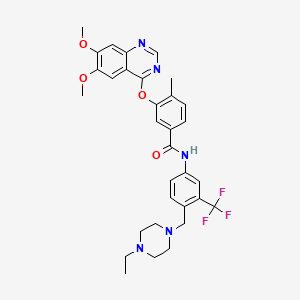
3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide
説明
TL02-59 is a novel potent and selective inhibitor of the myeloid Src-family kinase Fgr, suppressing AML cell growth in vitro and in vivo.
科学的研究の応用
Sigma-2 Receptor Probes
- A study by Xu et al. (2005) explores analogues similar to the chemical , focusing on their binding to sigma-2 receptors, which is significant in medicinal chemistry research (Xu et al., 2005).
Antitumor and Antimicrobial Activity
- Research by Kassab et al. (2016) synthesizes novel 6,7-dimethoxyquinazoline derivatives, including structures similar to the compound , and evaluates their antitumor and antimicrobial activities (Kassab et al., 2016).
Antihypertensive Activity
- A study by Sekiya et al. (1983) investigates quinazoline derivatives for their potential in reducing blood pressure, indicating the relevance of such compounds in cardiovascular research (Sekiya et al., 1983).
Alpha-Adrenoceptor Antagonists
- Bordner et al. (1988) examine derivatives of 6,7-dimethoxyisoquinoline for their affinity to alpha-adrenoceptors and potential antihypertensive activity, highlighting the compound's significance in targeting specific receptors (Bordner et al., 1988).
Pro-Apoptotic Activity in Cancer Cells
- Devegowda et al. (2016) explore the pro-apoptotic activity of 4-anilinoquinazoline derivatives, closely related to the compound , in Ehrlich Ascites Carcinoma cells, emphasizing its potential in cancer therapy (Devegowda et al., 2016).
Antimicrobial Activity
- Research by Yurttaş et al. (2020) includes the synthesis of triazole derivatives with a quinoline ring, assessing their antimicrobial properties, relevant to combating bacterial and fungal infections (Yurttaş et al., 2020).
Anticonvulsant Agents
- A study by Das et al. (2014) synthesizes and evaluates quinazolin derivatives for anticonvulsant activity, indicating the compound's utility in neurological research (Das et al., 2014).
Anticancer Activity
- Konovalenko et al. (2022) analyze isoquinolines with various heteroaromatic substituents, including structures akin to the queried compound, for their anticancer activity, contributing to oncological pharmacology (Konovalenko et al., 2022).
特性
IUPAC Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWQBGAKJESFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



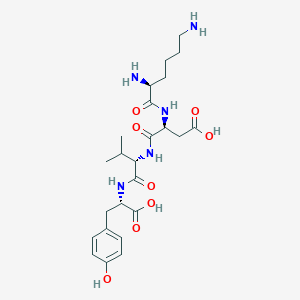
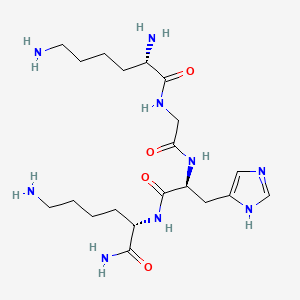
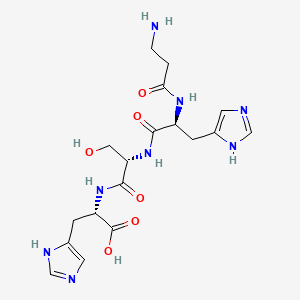
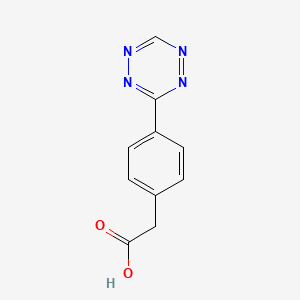
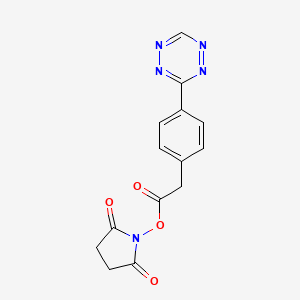
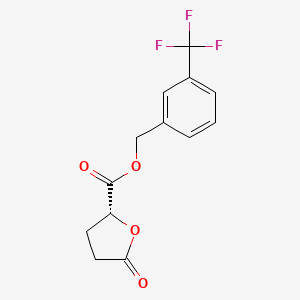
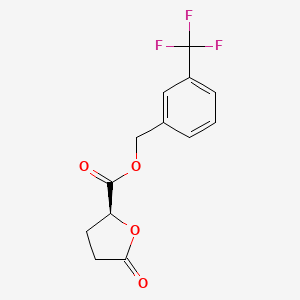
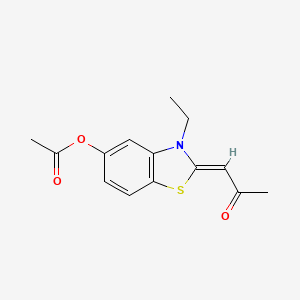

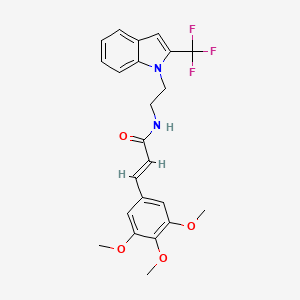
![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)
